Protomycinolide IV

Description

Historical Context of Macrolide Natural Products Discovery

The era of macrolide antibiotics began with the discovery of erythromycin (B1671065) in 1952, which was isolated from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus). wikipedia.orgmdpi.com Erythromycin became a vital alternative for patients with penicillin allergies or penicillin-resistant infections. wikipedia.org This discovery spurred the search for other microbial natural products with similar structures.

Macrolides are a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are typically attached. wikipedia.org They belong to the polyketide class of natural products. wikipedia.org In 1950, Robert B. Woodward proposed the term "macrolide" to describe this family, defined by their large lactone ring structure. nih.gov The classification of macrolides is based on the size of this ring, commonly categorized as 12-, 14-, 15-, or 16-membered rings. nih.gov

The first generation of macrolides consisted entirely of natural products, including erythromycin (14-membered) and tylosin (B1662201) (16-membered). nih.gov Subsequent research led to second-generation, semi-synthetic derivatives like azithromycin (B1666446) and clarithromycin, which were chemically modified from erythromycin to improve acid stability, absorption, and pharmacokinetic profiles. wikipedia.orgnih.gov The primary mechanism of action for antibacterial macrolides is the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome. wikipedia.orgmcmaster.ca

The discovery of the immunomodulatory effects of macrolides, first noted with erythromycin in the 1980s for treating diffuse panbronchiolitis, opened new avenues of research beyond their antibiotic properties. archbronconeumol.org

Significance of Protomycinolide IV within the Macrolide Family and its Biosynthetic Lineage

This compound is the polyketide-derived aglycone (the non-sugar portion) of the mycinamicin antibiotics. mdpi.com It is a 16-membered macrolide isolated from the fermentation broth of the rare actinomycete Micromonospora griseorubida. mdpi.commarquette.edunih.gov

The core significance of this compound lies in its role as a crucial biosynthetic intermediate. marquette.edu The mycinamicins, which are potent against a range of Gram-positive bacteria, are formed through a series of post-polyketide synthase (PKS) modifications of the this compound scaffold. nih.govnih.gov This biosynthetic pathway represents an important system for studying the mechanisms of secondary metabolite diversification. nih.gov

The biosynthesis of the this compound core is accomplished by a modular Type I PKS system. nih.gov The assembly involves seven PKS modules with a total of 37 catalytic domains that construct the 16-membered ring. nih.gov Once the this compound aglycone is formed and released, it undergoes a cascade of tailoring reactions, including glycosylation and oxidations, to generate the diverse family of mycinamicins. nih.gov

Key steps in the biosynthetic lineage starting from this compound include:

Glycosylation: The attachment of sugar moieties, such as desosamine (B1220255), to the macrolactone ring. nih.gov

Oxidation: A series of hydroxylation and epoxidation reactions catalyzed by cytochrome P450 enzymes, such as MycCI and MycG, which introduce further structural diversity and are critical for bioactivity. nih.gov

The total synthesis of this compound has also been a focus of chemical research, underscoring its importance as a target for developing synthetic strategies applicable to other complex polypropionates. researchgate.netoup.com

Table 1: Key Compounds in the Mycinamicin Biosynthetic Lineage

| Compound Name | Class | Role/Significance |

|---|---|---|

| This compound | 16-membered Macrolide Aglycone | Biosynthetic precursor to the mycinamicin antibiotics. mdpi.commarquette.edu |

| Mycinamicin II | Macrolide Antibiotic | An active antibiotic derived from this compound via post-PKS modifications. nih.gov |

| Mycinamicin IV | Macrolide Antibiotic | An intermediate in the late-stage oxidation steps leading to other mycinamicins. nih.govnih.gov |

| Mycinamicin V | Macrolide Antibiotic | A hydroxylated derivative of Mycinamicin IV. nih.govnih.gov |

Overview of Research Trajectories Pertaining to Polyketide Aglycones

Research on polyketide aglycones, the core structures of macrolides and many other natural products, has followed several key trajectories aimed at understanding and manipulating their biosynthesis.

A primary focus has been on elucidating the function of Polyketide Synthases (PKSs) . These large, modular enzyme complexes are responsible for assembling polyketide chains from simple carboxylic acid units. acs.org The modular nature of Type I PKSs, where each module is responsible for one cycle of chain elongation and modification, has inspired efforts in biosynthetic engineering . Researchers aim to create novel "unnatural" natural products by altering or replacing individual PKS modules, although this remains a significant challenge. acs.orgmdpi.com

Another major research area is the study of post-PKS tailoring enzymes . As seen with this compound, the initial aglycone is often just a scaffold that is further modified by enzymes like glycosyltransferases and oxidases to produce the final bioactive compound. nih.gov Understanding the timing and substrate specificity of these enzymes is crucial. For instance, research has explored whether glycosylation can occur on the linear polyketide chain before it is cyclized by the terminal thioesterase (TE) domain to form the macrolactone ring. nih.gov Studies have shown that for some macrolides, the glycosyltransferase can indeed process the linear precursor, albeit with reduced activity. nih.gov

Finally, determining the precise biosynthetic origin of complex aglycones is a fundamental research trajectory. nih.gov Recombinant approaches, where genes from a producer strain are expressed in a heterologous host, have been used to identify the complete polyketide backbone of various natural products, confirming their derivation from a single polyketide chain. nih.gov These studies provide the foundational knowledge required for the rational engineering of biosynthetic pathways to generate new compounds with potentially improved therapeutic properties. f1000research.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Mycinamicin I |

| Mycinamicin II |

| Mycinamicin IV |

| Mycinamicin V |

| Mycinamicin VIII |

| Erythromycin |

| Azithromycin |

| Clarithromycin |

| Tylosin |

| Desosamine |

Structure

3D Structure

Properties

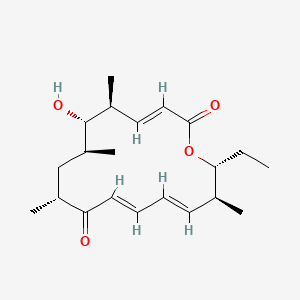

Molecular Formula |

C21H32O4 |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

(3E,5S,6S,7S,9R,11E,13E,15S,16R)-16-ethyl-6-hydroxy-5,7,9,15-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |

InChI |

InChI=1S/C21H32O4/c1-6-19-14(2)9-7-8-10-18(22)16(4)13-17(5)21(24)15(3)11-12-20(23)25-19/h7-12,14-17,19,21,24H,6,13H2,1-5H3/b9-7+,10-8+,12-11+/t14-,15-,16+,17-,19+,21+/m0/s1 |

InChI Key |

OKKXFUWPZCKUST-BLBACJNTSA-N |

SMILES |

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)C |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O)C)C)C |

Canonical SMILES |

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)C |

Synonyms |

protomycinolide IV |

Origin of Product |

United States |

Isolation, Producer Organisms, and Structural Characterization Methodologies

Microbial Isolation and Cultivation Techniques

The journey of Protomycinolide IV from a natural product to a subject of scientific inquiry begins with the isolation and cultivation of the microorganisms that produce it.

Identification of Original Producer Strains (e.g., Micromonospora griseorubida)

This compound is a 16-membered polyene macrolide that was first isolated from the culture broth of Micromonospora griseorubida sp. nov. marquette.edu This bacterium is the primary known natural producer of this compound. Further research has solidified the role of Micromonospora griseorubida A11725 as a producer of mycinamicins, for which this compound is a key biosynthetic intermediate. nih.govoup.com Genetic studies, including the inactivation of specific genes, have been instrumental in confirming the metabolic pathways. For instance, the inactivation of the mycAV gene, which encodes a module of the mycinamicin polyketide synthase (PKS), resulted in a mutant strain (M7A21) that could not produce mycinamicins but was found to be involved in the biosynthesis of this compound. nih.govoup.com This targeted genetic approach has been a powerful tool in identifying and confirming the producer strains and the specific roles of enzymes in the biosynthetic pathway. nih.govresearchgate.net

Fermentation Optimization for Metabolite Accumulation

To obtain sufficient quantities of this compound for study, optimizing the fermentation process is crucial. While specific details on the optimization for this compound are not extensively published, general principles of microbial fermentation for secondary metabolite production are applicable. These optimizations often involve manipulating various physical and chemical parameters of the culture conditions to maximize the yield of the desired compound.

Key parameters that are typically optimized in fermentation processes include:

Medium Composition: Adjusting the sources and concentrations of carbon, nitrogen, and essential minerals. For example, different ratios of glucose and soybean meal can significantly impact metabolite production.

pH: Maintaining an optimal pH range for both microbial growth and enzyme activity is critical. This is often controlled by using buffered media or through the periodic addition of acids or bases.

Temperature: Each microorganism has an optimal temperature for growth and secondary metabolite production. frontiersin.org

Aeration and Agitation: Ensuring adequate oxygen supply and uniform distribution of nutrients through controlled shaking or stirring is vital for aerobic microorganisms like Micromonospora. mdpi.com

Fermentation Time: The production of secondary metabolites like this compound often occurs during the stationary phase of microbial growth, making the duration of the fermentation a key variable to optimize. frontiersin.orgnih.gov

Response surface methodology and orthogonal experiments are common statistical methods used to systematically optimize these multiple interacting variables to enhance the production of target metabolites. mdpi.comnih.gov

Advanced Separation and Purification Methodologies

Once the fermentation is complete, the complex mixture of compounds in the culture broth must be separated to isolate this compound.

Chromatographic Techniques for Aglycone Enrichment

The initial extraction of this compound from the fermentation broth is typically achieved using organic solvents like ethyl acetate. oup.com Following extraction, a variety of chromatographic techniques are employed for the enrichment of the aglycone.

Flash chromatography is a commonly used initial purification step. marquette.edu This technique utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase consisting of a solvent system, often a gradient of hexanes and ethyl acetate, to separate compounds based on their polarity. marquette.edu Further purification may involve other chromatographic methods, including:

Ion-Exchange Chromatography: This method separates molecules based on their net charge and can be effective for removing charged impurities. sigmaaldrich.comekb.eg

Mixed-Mode Chromatography: This technique uses resins with ligands that can participate in multiple types of interactions (e.g., ionic, hydrophobic), offering unique selectivity for complex separations. cytivalifesciences.com

Table 1: Chromatographic Techniques for this compound Purification

| Technique | Stationary Phase Example | Mobile Phase Example | Principle of Separation |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexanes:Ethyl Acetate Gradient | Polarity |

| Ion-Exchange Chromatography | Cation or Anion Exchange Resin | pH and Salt Gradient Buffers | Net Charge |

| Mixed-Mode Chromatography | Resin with Hydrophobic and Ionic Ligands | pH and/or Organic Solvent Gradient | Multiple Interaction Types |

Strategies for Obtaining Optically Pure Isolates

The synthesis and isolation of specific stereoisomers of this compound are crucial for understanding its biological activity and for its use in the total synthesis of other complex molecules. One reported strategy for obtaining an optically pure segment of this compound, the C3–C9 segment, started from commercially available methyl (S)-2-methyl-3-hydroxypropionate. marquette.edu This enantioselective synthesis involved a multi-step process to yield the desired optically pure fragment. marquette.edu

Methodologies for Definitive Structural and Stereochemical Elucidation

Determining the exact three-dimensional structure of this compound requires a combination of sophisticated analytical techniques.

The structural elucidation of macrolide aglycones like this compound relies heavily on a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the carbon skeleton and the connectivity of atoms within the molecule. marquette.edu

Mass Spectrometry (MS): Techniques like Chemical Ionization (CI) and Electrospray Ionization (ESI) are used to determine the molecular weight and elemental composition of the compound. marquette.educlockss.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. marquette.edu Sequential mass spectrometry (MS/MS) can be used to fragment the molecule and deduce the structure of its different parts. acs.orgnih.gov

X-ray Crystallography: When a suitable crystal of the compound can be obtained, X-ray diffraction analysis provides the most definitive three-dimensional structure, including the absolute stereochemistry of all chiral centers. The configuration of the related compound, mycinolide IV, was determined by X-ray diffraction analysis, and its structural association with this compound was demonstrated through chemical conversion. marquette.edu

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like this compound. longdom.org Multidimensional NMR techniques, in particular, are vital for assigning the relative stereochemistry of the numerous chiral centers present in the macrolide ring.

Detailed analysis is achieved through a suite of 2D NMR experiments:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through covalent bonds. longdom.org For this compound, COSY spectra help trace the connectivity of the carbon backbone, identifying the sequence of CH, CH₂, and CH₃ groups.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons to an entire spin system, which is invaluable for identifying all protons within a specific structural fragment, such as a side chain.

The combination of these multidimensional NMR experiments allows for a comprehensive assignment of all proton and carbon signals and establishes the relative stereochemistry of the molecule. longdom.orgfmp-berlin.info

Table 1: Application of 2D NMR Techniques for this compound

| NMR Experiment | Information Provided | Application to this compound |

| COSY | Identifies protons on adjacent carbons (J-coupling). longdom.org | Maps the proton sequence along the macrolide backbone. |

| TOCSY | Correlates all protons within a coupled spin system. | Delineates complete proton networks of side chains. |

| HSQC/HMQC | Correlates protons with their directly attached carbons. | Assigns specific ¹³C signals to their corresponding ¹H signals. |

| HMBC | Shows correlations between protons and carbons over 2-3 bonds. | Establishes long-range connectivity, linking different fragments of the molecule. |

| NOESY/ROESY | Detects protons that are close in 3D space (<5 Å). fmp-berlin.info | Determines the relative stereochemistry and conformation of the macrolide ring. |

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise elemental composition of this compound. savemyexams.combioanalysis-zone.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). msu.edu This precision allows for the calculation of an unambiguous molecular formula.

For a compound like this compound, HRMS can distinguish its molecular formula from other potential formulas that might have the same nominal mass. bioanalysis-zone.com The technique is typically performed using soft ionization methods, such as Electrospray Ionization (ESI), to generate the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation. washington.edu

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragment ions provide valuable structural information, helping to confirm the identity and connectivity of different parts of the molecule, such as the loss of water from hydroxyl groups or the cleavage of side chains. uni-saarland.de This fragmentation pattern serves as a fingerprint that can corroborate the structure proposed by NMR data.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Inferred Information |

| [M+Na]⁺ | [Value for C₂₀H₃₂O₅Na] | [Hypothetical Measured Value] | Confirms the elemental composition as C₂₀H₃₂O₅. |

| [M+H]⁺ | [Value for C₂₀H₃₃O₅] | [Hypothetical Measured Value] | Provides molecular ion for fragmentation studies. |

| [M+H-H₂O]⁺ | [Value for C₂₀H₃₁O₄] | [Hypothetical Measured Value] | Suggests the presence of at least one hydroxyl group. |

| [M+H-2H₂O]⁺ | [Value for C₂₀H₂₉O₃] | [Hypothetical Measured Value] | Suggests the presence of at least two hydroxyl groups. |

X-ray Crystallography for Absolute Configuration Determination

While NMR spectroscopy can establish the relative stereochemistry of a molecule, determining its absolute configuration often requires X-ray crystallography. researchgate.netnih.gov This technique is considered the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid at an atomic level. springernature.com

The process requires growing a high-quality single crystal of the compound, which can sometimes be a challenge for complex natural products. researchgate.net Once a suitable crystal is obtained, it is irradiated with X-rays. The resulting diffraction pattern is analyzed to build an electron density map, which reveals the precise position of each atom in the molecule.

For chiral molecules like this compound, the analysis of anomalous dispersion effects in the diffraction data allows for the unambiguous determination of the absolute stereochemistry of every chiral center. researchgate.netnih.gov Although direct X-ray analysis of this compound may not be widely published, the absolute configurations of closely related macrolides, such as mycinolide IV and protylonolide, have been successfully determined using this powerful technique, setting a precedent for its application within this compound class. scispace.comcapes.gov.br

Biosynthetic Pathways of Protomycinolide Iv

Architecture and Enzymology of the Polyketide Synthase (PKS) System

The backbone of Protomycinolide IV is assembled by a remarkable Type I polyketide synthase (PKS) system, a molecular assembly line of enzymatic domains that iteratively construct the polyketide chain. researchgate.netoup.com

Genetic Organization and Characterization of PKS Gene Clusters (e.g., mycAI-mycAV)

The genetic blueprint for the mycinamicin PKS is encoded within a large gene cluster, where five major open reading frames, designated mycAI through mycAV, are centrally located and transcribed in the same direction. oup.com These genes collectively encode five multifunctional proteins that constitute a seven-module PKS system. researchgate.netoup.com The entire mycinamicin biosynthetic gene cluster spans approximately 61.6 to 62 kilobases and contains 22 open reading frames, which are responsible for both the synthesis of the final mycinamicin II product and the bacterium's self-resistance to the antibiotic. researchgate.netoup.com

Inactivation of the mycAV gene, which encodes the seventh module of the PKS, results in the complete cessation of mycinamicin production and the accumulation of biosynthetic intermediates, confirming its essential role in the formation of the this compound aglycone. researchgate.netoup.com The organization of these genes is critical, with mycAI and mycAIII each containing two modules, while mycAII, mycAIV, and mycAV each contain a single module. oup.com This modular arrangement dictates the sequential addition and modification of building blocks to form the final polyketide chain.

| Gene | Encoded Protein | Number of Modules | Molecular Mass (kDa) | Function |

|---|---|---|---|---|

| mycAI | MycAI | 2 | 450 | Multifunctional modular PKS oup.com |

| mycAII | MycAII | 1 | 194 | Multifunctional modular PKS oup.com |

| mycAIII | MycAIII | 2 | 379 | Multifunctional modular PKS oup.com |

| mycAIV | MycAIV | 1 | 164 | Multifunctional modular PKS oup.com |

| mycAV | MycAV | 1 | 217 | Multifunctional modular PKS, contains the terminal thioesterase (TE) domain. oup.comoup.com |

Functional Characterization of Modular PKS Enzymes and Their Catalytic Domains

The mycinamicin PKS system comprises a total of 37 catalytic domains distributed across its seven modules. researchgate.netoup.com Each module is responsible for one cycle of polyketide chain elongation and typically contains a minimal set of domains: a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). oup.comwikipedia.org The KS domain catalyzes the condensation reaction, the AT domain selects the appropriate extender unit, and the ACP domain tethers the growing polyketide chain. wikipedia.org

In addition to the minimal domains, modules can contain optional reductive domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), which modify the β-keto group of the newly added extender unit. oup.com For instance, module 5 possesses DH, ER, and KR domains, leading to the formation of a methylene (B1212753) group at the C-7 position of the polyketide backbone. oup.com The final module, module 7, located on MycAV, terminates with a thioesterase (TE) domain, which is responsible for the cyclization and release of the completed polyketide chain as the 16-membered macrolactone, this compound. oup.comoup.com The proper functioning of this intricate system relies on precise protein-protein interactions between modules to ensure the efficient transfer and processing of the growing chain. researchgate.net

Elucidation of Starter and Extender Unit Utilization in PKS Assembly

The biosynthesis of polyketides is initiated by a starter unit and elongated by the sequential addition of extender units, both of which are typically derived from coenzyme A (CoA) thioesters of short carboxylic acids. ftb.com.hr The AT domains within each PKS module are responsible for selecting the specific starter and extender units. sciepublish.com While the precise starter unit for this compound biosynthesis has not been explicitly detailed in the provided context, the general mechanism involves an AT domain loading a starter unit, often acetyl-CoA or propionyl-CoA, onto the ACP of the loading module. ftb.com.hrnih.gov

Subsequent modules then incorporate extender units, most commonly malonyl-CoA or methylmalonyl-CoA, in a programmed manner. ftb.com.hrnih.gov The specificity of the AT domains for these extender units is a key determinant of the final structure of the polyketide. sciepublish.com The sequence and combination of these units, along with the reductive modifications within each module, ultimately dictate the unique carbon skeleton of this compound.

Post-Polyketide Synthase Tailoring Enzymes and Reaction Cascades

Following the assembly of the macrolactone ring by the PKS, a series of tailoring enzymes modify the this compound scaffold. These modifications are crucial for the eventual bioactivity of the mycinamicin antibiotics.

Role of Cytochrome P450 Monooxygenases in Hydroxylation and Epoxidation (e.g., MycCI, MycG)

Cytochrome P450 monooxygenases (P450s) play a pivotal role in the post-PKS modification of macrolides, often catalyzing regio- and stereospecific hydroxylations and epoxidations that enhance structural diversity and biological activity. biomolther.orgsdu.edu.cn In the mycinamicin biosynthetic pathway, two key P450s, MycCI and MycG, are involved in these tailoring steps. researchgate.netnih.gov

Disruption of the mycCI gene leads to the accumulation of this compound and Mycinamicin VIII, indicating that MycCI acts on these intermediates. researchgate.netnih.gov In vitro studies have characterized MycCI as a C21 methyl hydroxylase of Mycinamicin VIII. sdu.edu.cn This hydroxylation is a critical step that prepares the macrolide for subsequent glycosylation. sdu.edu.cn

MycG is a multifunctional P450 that catalyzes sequential hydroxylation and epoxidation reactions. researchgate.netresearchgate.net Specifically, it is responsible for the C14-hydroxylation and C12-C13 epoxidation of Mycinamicin IV. researchgate.netoup.com Disruption of the mycG gene results in the accumulation of Mycinamicin IV and the failure to produce the downstream products, Mycinamicin I and II. researchgate.netnih.gov The activity of MycG is dependent on the prior dimethylation of the deoxysugar, highlighting the coordinated nature of the tailoring pathway. sdu.edu.cn

| Enzyme | Gene | Substrate(s) | Reaction Catalyzed | Product(s) |

|---|---|---|---|---|

| MycCI | mycCI | Mycinamicin VIII sdu.edu.cnresearchgate.netnih.gov | C21-hydroxylation sdu.edu.cn | Mycinamicin VI precursor researchgate.net |

| MycG | mycG | Mycinamicin IV, Mycinamicin V researchgate.netnih.gov | C14-hydroxylation and C12-C13 epoxidation researchgate.netoup.com | Mycinamicin V, Mycinamicin I, Mycinamicin II sdu.edu.cn |

Glycosyltransferase Activity in the Attachment of Deoxysugars

A defining feature of macrolide antibiotics is the attachment of one or more deoxysugar moieties to the macrolactone ring, a process catalyzed by glycosyltransferases. oup.com These sugar attachments are often essential for the antibiotic's biological activity. In the mycinamicin pathway, the first glycosylation step involves the attachment of a desosamine (B1220255) sugar to the C-5 hydroxyl group of this compound, a reaction catalyzed by the glycosyltransferase MycB, to form Mycinamicin VIII. researchgate.netnih.gov

Following the MycCI-catalyzed hydroxylation at C-21, a second sugar, 6-deoxyallose, is attached at this position by the glycosyltransferase MycD, forming Mycinamicin VI. researchgate.net The attachment of these deoxysugars is a critical step in the biosynthetic pathway, leading from the inactive this compound to the bioactive mycinamicin antibiotics. The genes for desosamine biosynthesis (mydA-G) are located immediately downstream of the PKS gene cluster, further emphasizing the integrated nature of this biosynthetic pathway. oup.com

O-Methyltransferase Functions and Specificity (e.g., MycE, MycF)

The tailoring of the mycinamicin structure involves a series of post-polyketide synthase modifications, including glycosylation and methylation. Two critical enzymes in this process are the O-methyltransferases, MycE and MycF, which are responsible for the di-O-methylation of a deoxyhexose sugar, mycinose (B1239270). umich.edu These enzymes exhibit remarkable substrate and regiospecificity, ensuring a precise and ordered sequence of methylation events. nih.govnih.gov

The biosynthesis of the mycinose moiety begins with the attachment of a 6-deoxyallose sugar to the macrolactone core. nih.govnih.gov MycE then catalyzes the first methylation step, transferring a methyl group from S-adenosyl-L-methionine (SAM) to the 2"-hydroxyl group of the 6-deoxyallose attached to mycinamicin VI, forming mycinamicin III which contains a javose sugar. researchgate.netpsu.edu Subsequently, MycF acts on mycinamicin III, methylating the 3"-hydroxyl group of the javose moiety to produce mycinamicin IV, which now carries the fully formed mycinose sugar. nih.govpsu.edu

Both MycE and MycF are highly selective for their respective substrates. umich.edunih.gov MycE will not methylate the javose on mycinamicin III, and MycF is inactive towards the 6-deoxyallose on mycinamicin VI. nih.gov This strict sequential action highlights the importance of reaction order in the biosynthetic pathway. nih.gov The structural basis for this specificity has been investigated through crystallographic studies, revealing key active site residues that dictate substrate recognition and the regiochemistry of the methyl transfer. nih.govosti.gov This detailed understanding of enzyme function provides a foundation for future bioengineering efforts aimed at creating novel macrolide derivatives. osti.gov

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| MyoE | Mycinamicin VI (contains 6-deoxyallose) | Mycinamicin III (contains javose) | Catalyzes 2"-O-methylation of 6-deoxyallose. researchgate.netnih.gov |

| MycF | Mycinamicin III (contains javose) | Mycinamicin IV (contains mycinose) | Catalyzes 3"-O-methylation of javose. nih.govpsu.edu |

Biosynthetic Pathway Engineering and Metabolic Flux Analysis

The elucidation of the this compound biosynthetic pathway has paved the way for targeted genetic manipulation to improve production and generate novel compounds. Techniques such as gene deletion, complementation, and precursor feeding have been instrumental in this endeavor.

A powerful strategy to understand the function of specific genes within a biosynthetic cluster is to inactivate them and analyze the resulting metabolic profile. The targeted inactivation of genes in the mycinamicin producer, Micromonospora griseorubida, has been crucial for isolating and characterizing biosynthetic intermediates. oup.comresearchgate.net

For instance, the inactivation of the mycAV gene, which encodes a module of the polyketide synthase (PKS) responsible for the synthesis of the macrolactone core, resulted in a mutant strain (M7A21) that was unable to produce this compound. oup.comnih.gov This confirmed the essential role of the PKS in assembling the aglycone. Similarly, disruption of the mycCI gene, which encodes a P450 monooxygenase, led to the accumulation of this compound and mycinamicin VIII in the culture broth, pinpointing MycCI's role in the hydroxylation of the C-21 methyl group of mycinamicin VIII. asm.orgnih.gov

Disruption of the mycF gene resulted in the accumulation of mycinamicin III, the substrate for the MycF enzyme, thereby confirming its function in the final methylation step of mycinose biosynthesis. asm.org These gene deletion studies not only confirm the function of individual enzymes but also provide a source of valuable intermediates for further biochemical studies and for feeding experiments in other mutant strains.

| Inactivated Gene | Accumulated Intermediate(s) | Inferred Function of Gene Product |

|---|---|---|

| mycAV | None (loss of this compound production) | Polyketide synthase module required for this compound biosynthesis. oup.comresearchgate.net |

| mycCI | This compound, Mycinamicin VIII | C-21 methyl hydroxylase of mycinamicin VIII. researchgate.netasm.org |

| mycF | Mycinamicin III | 3"-O-methyltransferase acting on the javose moiety of mycinamicin III. asm.org |

| mycG | Mycinamicin IV | P450 monooxygenase responsible for hydroxylation and epoxidation of the macrolactone ring. researchgate.netasm.org |

Genetic complementation is a technique used to restore the function of a deleted or inactivated gene, confirming its role in the biosynthetic pathway. researchgate.net In the case of the mycAV-inactivated M7A21 mutant, introduction of a plasmid containing the intact mycAV gene restored the production of mycinamicin II, demonstrating the successful complementation of the PKS deficiency. oup.comnih.gov Similarly, the mycinamicin II productivity of mycE and mycF disruption mutants was recovered upon introduction of the respective intact genes. psu.edu

Heterologous expression, the expression of a gene or a set of genes in a non-native host organism, is a powerful tool for pathway reconstruction and the production of natural products. frontiersin.orgnih.govwikipedia.org This approach can overcome limitations of the native producer, such as slow growth or complex regulatory networks. frontiersin.orgfrontiersin.org For the mycinamicin pathway, genes such as mycCI and mycG have been overexpressed in Escherichia coli to produce purified enzymes for in vitro characterization. nih.govsdu.edu.cn The heterologous reconstitution of biosynthetic pathways allows for a modular approach to studying enzyme function and can facilitate the engineering of pathways to produce novel compounds. nih.govbiorxiv.org

In the context of this compound biosynthesis, feeding the aglycone itself to the mycAV-inactivated M7A21 mutant, which lacks the ability to produce it, resulted in the successful bioconversion to mycinamicin II. oup.comnih.gov The productivity of mycinamicin II in this feeding experiment was comparable to that of the wild-type strain, indicating that the downstream enzymes for glycosylation and tailoring are fully functional in the mutant. oup.comnih.gov This approach not only confirms the biosynthetic sequence but also serves as a powerful tool for combinatorial biosynthesis, where modified or unnatural precursors can be fed to generate novel macrolide antibiotics. oup.comresearchgate.net Feeding experiments with labeled precursors have also been instrumental in elucidating the origins of the building blocks for polyketide and fatty acid biosynthesis in other systems. nih.gov

Chemical Synthesis Approaches to Protomycinolide Iv

Total Synthesis Strategies and Accomplishments

The total synthesis of Protomycinolide IV has been a notable achievement in the field of natural product synthesis, showcasing the power of stereocontrolled reactions and strategic bond disconnections.

Pioneering Work and Evolution of Synthetic Routes

The first and most significant total synthesis of this compound was reported by Suzuki and his collaborators in 1986. elsevierpure.comwpunj.eduacs.org This seminal work laid the foundation for the synthetic approaches to this molecule and remains a benchmark in the field. Their strategy was characterized by a highly convergent approach, which involved the synthesis of two complex fragments that were later coupled to form the macrocyclic precursor. elsevierpure.com

The evolution of synthetic routes for this compound itself has been limited since this pioneering work, with no new total syntheses being widely reported. However, the strategies and methodologies developed for its synthesis have been influential in the broader context of macrolide synthesis. For instance, the approaches to the closely related macrolide, Mycinolide IV, have seen further developments, which indirectly reflect the evolution of synthetic thinking for this class of compounds. nih.govorganicchemistry.eu These advancements often focus on improving efficiency and exploring new catalytic methods. nih.gov

Key Bond-Forming Reactions and Stereocontrol Methodologies

The successful synthesis of this compound hinged on the precise control of its numerous stereocenters. A variety of key bond-forming reactions and stereocontrol methodologies were instrumental in achieving this.

Epoxide Ring Openings: The regioselective and stereospecific opening of epoxides is a powerful tool in natural product synthesis for introducing functionality and controlling stereochemistry. elsevierpure.comwpunj.edu Epoxides, being highly strained three-membered rings, are susceptible to nucleophilic attack, which proceeds with inversion of stereochemistry. elsevierpure.com This allows for the precise installation of hydroxyl groups and other functionalities with defined stereochemistry, a technique valuable in the construction of the complex carbon chains found in this compound.

A summary of key stereocontrol strategies is presented in the table below:

| Methodology | Description | Application in this compound Synthesis |

| Pinacol-type 1,2-rearrangement | An organoaluminum-promoted stereospecific rearrangement used to establish key stereocenters. elsevierpure.com | This was a central feature of Suzuki's synthesis, enabling the stereocontrolled construction of the carbon skeleton. elsevierpure.com |

| Thermodynamic Equilibration | Used to control the stereochemistry of a substituent at a specific carbon center by allowing the molecule to settle into its most stable configuration. elsevierpure.com | Specifically employed for the stereocontrol of the methyl substituent at the C8 position. elsevierpure.com |

| Acid-catalyzed Stereoselective Cyclization | A method used to form a ring structure with a high degree of stereocontrol. elsevierpure.com | Also utilized for establishing the stereochemistry at the C8 position. elsevierpure.com |

Macrocyclization Techniques for Lactone Ring Formation

The final and often most challenging step in the synthesis of macrolides is the formation of the large lactone ring, a process known as macrolactonization. This intramolecular esterification is entropically disfavored and requires high-dilution conditions to minimize intermolecular side reactions.

In the synthesis of this compound, the formation of the lactone ring was a critical step. While the specific conditions for the macrolactonization of the seco-acid of this compound in Suzuki's synthesis are not detailed in the preliminary communications, macrolactonization of similar complex hydroxy acids is typically achieved using activating agents that promote the intramolecular esterification. Common methods employed for the synthesis of macrolides include the Yamaguchi, Corey-Nicolaou, and Mitsunobu macrolactonization protocols. These methods involve the activation of the carboxylic acid or the alcohol to facilitate the ring-closing reaction.

Segmental and Formal Synthesis Methodologies

The complexity of this compound necessitates a segmental approach, where smaller, more manageable fragments of the molecule are synthesized independently before being coupled together.

Enantioselective Synthesis of Chiral Building Blocks (e.g., C3-C9 Segment)

A key aspect of the total synthesis of this compound is the preparation of enantiomerically pure building blocks. A significant achievement in this area was the enantioselective synthesis of the C3-C9 segment of the molecule. This demonstrates the focus on creating specific, stereochemically defined fragments that can be incorporated into the larger molecular framework.

The pioneering total synthesis by Suzuki et al. ingeniously utilized a common chiral starting material, (S)-ethyl lactate, for the construction of two major fragments: the C1-C9 and C11-C17 portions of this compound. elsevierpure.comwpunj.edu This approach not only ensures the correct absolute stereochemistry of the final product but also represents an elegant and efficient use of a readily available chiral precursor.

Convergent and Divergent Synthetic Pathways

Divergent Synthesis: A divergent synthetic strategy, in contrast, involves the synthesis of a common intermediate from which a variety of different target molecules can be prepared. While a purely divergent synthesis for this compound has not been reported, the use of a common chiral starting material like (S)-ethyl lactate to produce multiple fragments can be seen as incorporating an element of divergent principles at the level of building block synthesis. elsevierpure.com This highlights the flexibility of synthetic design, where elements of both convergent and divergent strategies can be employed to achieve the desired molecular target.

The table below outlines the key fragments in the convergent synthesis of this compound:

| Fragment | Corresponding Carbon Atoms | Chiral Source |

| Fragment 1 | C1-C9 | (S)-ethyl lactate elsevierpure.comwpunj.edu |

| Fragment 2 | C11-C17 | (S)-ethyl lactate elsevierpure.comwpunj.edu |

Development of Protecting Group Strategies in Complex Macrolactone Synthesis

The synthesis of a complex macrolactone like this compound, which features a multitude of hydroxyl, carbonyl, and olefinic functionalities, is a testament to the power of modern protecting group chemistry. The strategic selection and deployment of these temporary masking groups are paramount to avoid undesired side reactions and to orchestrate the desired bond formations in a precise manner. The seminal total synthesis of this compound, achieved by Suzuki and his collaborators, provides a masterclass in the application of these principles.

A critical aspect of this strategy was the use of a suite of protecting groups with orthogonal stability, meaning that each type of protecting group could be removed under a specific set of conditions without affecting the others. This orthogonality is essential for the sequential unmasking of reactive sites as the synthesis progresses towards the final target molecule.

For instance, in the synthesis of the C1-C9 fragment of this compound, silyl ethers, such as the tert-butyldimethylsilyl (TBS) group, were likely employed to protect primary and secondary alcohols. TBS ethers are known for their robust stability under a wide range of reaction conditions, yet they can be selectively cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).

The C11-C17 fragment, on the other hand, would have required a different set of protecting groups to ensure compatibility with the planned coupling and macrolactonization reactions. Benzyl (Bn) ethers, for example, are often used to protect hydroxyl groups and are stable to both acidic and basic conditions. Their removal is typically achieved through hydrogenolysis, a mild method that is compatible with many other functional groups.

The culmination of the synthesis, the macrolactonization step to form the 16-membered ring of this compound, imposes stringent requirements on the protecting groups present on the seco-acid precursor. These groups must be stable to the lactonization conditions, which often involve the use of activating agents and elevated temperatures, yet be readily removable in the final steps of the synthesis.

The following table summarizes the types of protecting groups that are commonly employed in the synthesis of complex macrolactones like this compound, along with their typical protection and deprotection conditions. The specific choices made in the actual synthesis of this compound would have been guided by the intricate details of the synthetic route and the reactivity of the various intermediates.

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| Hydroxyl (Primary) | tert-Butyldimethylsilyl ether | TBDMS/TBS | TBDMSCl, Imidazole, DMF | TBAF, THF |

| Hydroxyl (Secondary) | tert-Butyldiphenylsilyl ether | TBDPS | TBDPSCl, Imidazole, DMF | TBAF, THF |

| Hydroxyl | Benzyl ether | Bn | NaH, BnBr, THF | H₂, Pd/C |

| Hydroxyl | p-Methoxybenzyl ether | PMB | NaH, PMBCl, THF | DDQ or CAN |

| 1,2-Diol | Acetonide | - | Acetone, cat. Acid | Aqueous Acid |

| Carbonyl (Ketone) | Ethylene glycol ketal | - | Ethylene glycol, cat. Acid | Aqueous Acid |

| Carboxylic Acid | Methyl ester | Me | MeOH, cat. Acid | LiOH, THF/H₂O |

| Carboxylic Acid | Benzyl ester | Bn | BnOH, DCC, DMAP | H₂, Pd/C |

This table represents a general overview of protecting groups commonly used in macrolide synthesis. The precise groups and conditions for the total synthesis of this compound would be detailed in the primary research literature.

The development and application of these and other protecting group strategies have been instrumental in advancing the field of natural product synthesis. The ability to selectively protect and deprotect multiple functional groups within a complex molecule with high efficiency is a key enabling technology that allows chemists to construct molecules of ever-increasing complexity, such as this compound. Future advancements in this area will likely focus on the development of even more selective and "greener" protecting group methodologies, further expanding the synthetic chemist's toolbox for tackling the challenges of complex molecule synthesis.

Structure Activity Relationship Sar Studies and Analogue Design

Rational Design Principles for Structural Modification of the Protomycinolide IV Core

The rational design of novel this compound analogues is guided by a deep understanding of its core structure and the roles of its various functional groups. unimi.itmdpi.com this compound, the aglycone of the mycinamicin antibiotics, is a 16-membered macrolide characterized by a polypropionate chain with multiple chiral centers and a conjugated ketone. mdpi.com Modifications to this core structure are based on several key principles aimed at improving its therapeutic properties. unimi.it

Furthermore, the design of functional chimeras, by combining structural elements from related macrolides, has been explored. For instance, studies on homologous cytochromes P450, such as MycCI and TylHI, which are involved in the biosynthesis of macrolides like mycinamicin (derived from this compound) and tylosin (B1662201), have provided insights into substrate specificity. nih.gov This knowledge allows for the rational design of hybrid molecules that may exhibit novel or enhanced biological activities. nih.gov Computational modeling also plays a vital role in predicting how structural changes will affect the molecule's interaction with its target. unimi.it

Synthetic Strategies for Diverse Analogue Generation

The generation of a diverse range of this compound analogues relies on a combination of semi-synthetic modifications of the natural product and more complex chemoenzymatic and total synthetic approaches.

Semi-synthetic strategies involve the chemical modification of the this compound scaffold isolated from fermentation cultures of Micromonospora griseorubida. mdpi.comscispace.com These approaches are often more practical and cost-effective than total synthesis for generating a library of analogues. Derivatization is a common technique where specific functional groups on the this compound molecule are chemically altered. spectroscopyonline.comjfda-online.com

Common derivatization reactions include:

Esterification and Etherification: The hydroxyl groups on the macrolide ring can be esterified or etherified to introduce a variety of substituents. This can alter the lipophilicity and steric bulk of the molecule, potentially affecting its cell permeability and target interactions.

Oxidation and Reduction: The ketone and hydroxyl groups are amenable to oxidation and reduction reactions, allowing for the introduction of new functionalities or changes in stereochemistry.

Halogenation: The introduction of halogen atoms at specific positions can modulate the electronic properties of the molecule and potentially enhance its binding affinity.

These modifications can lead to the creation of novel analogues with altered biological profiles. The choice of derivatization reagent and reaction conditions is crucial for achieving the desired chemical transformation with high selectivity. ddtjournal.comnih.gov

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to create novel macrolide structures. rsc.orgnih.gov This approach is particularly useful for generating hybrid macrolides that incorporate structural motifs from different natural products.

In the context of this compound, enzymes from the mycinamicin biosynthetic pathway can be utilized. For example, cytochrome P450 enzymes like MycCI, which is responsible for the hydroxylation of the C21 methyl group of a this compound precursor, can be used to modify related substrates. umich.edu By supplying these enzymes with synthetic or semi-synthetic analogues of their natural substrates, it is possible to generate a range of hybrid macrolides with diverse functionalities. umich.edu

The flexibility of certain enzymes, such as the thioesterase (TE) domain from the pikromycin (B1677795) polyketide synthase, which can catalyze the cyclization of various linear precursors, further expands the possibilities for chemoenzymatic synthesis. chemrxiv.orgchemrxiv.org This strategy allows for the creation of macrolides with different ring sizes and substituent patterns, which would be challenging to achieve through purely chemical methods. rsc.org

Correlation between Specific Structural Features and Mechanistic Effects (in vitro)

The in vitro biological activity of this compound analogues is intricately linked to their specific structural features. Structure-activity relationship (SAR) studies have provided valuable insights into how modifications at different positions of the macrolide core influence its mechanistic effects.

Key structural features and their impact on activity include:

The Macrolactone Ring: The 16-membered ring of this compound is essential for its activity. Alterations to the ring size or conformation can lead to a significant loss of potency.

The C9 Ketone: The conjugated ketone at the C9 position is a critical feature. Reduction or modification of this group generally leads to a decrease in antibacterial activity.

Hydroxyl Groups: The hydroxyl groups at various positions on the macrolactone ring play a crucial role in target binding through hydrogen bonding. The stereochemistry of these hydroxyl groups is also important for maintaining the correct conformation for optimal activity.

The C21 Methyl Group: Hydroxylation of the C21 methyl group, a key step in the biosynthesis of mycinamicins from this compound, is important for the antibacterial activity of the final products. umich.eduresearchgate.net

The following table summarizes the effects of some structural modifications on the in vitro activity of this compound analogues:

| Modification Site | Structural Change | Effect on In Vitro Activity |

| C9 | Reduction of the ketone | Decreased activity |

| C21 | Hydroxylation of the methyl group | Increased antibacterial activity |

| Macrolactone Ring | Alteration of ring size | Generally leads to loss of activity |

| Various | Modification of hydroxyl groups | Can increase or decrease activity depending on the position and stereochemistry |

These SAR findings guide the design of new analogues with improved therapeutic potential.

Computational Methodologies in SAR Elucidation

Computational methods are increasingly being used to elucidate the structure-activity relationships of complex molecules like this compound. These in silico approaches can provide valuable insights into the molecular interactions that govern biological activity and can help to rationalize experimental findings.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govmdpi.com For this compound and its analogues, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves several steps:

Data Collection: A dataset of this compound analogues with their corresponding in vitro activity data is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each analogue. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

A validated QSAR model can be used to screen virtual libraries of this compound analogues and prioritize the synthesis of compounds with the highest predicted activity. This can significantly accelerate the drug discovery process. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools that provide profound insights into the interactions between a ligand, such as this compound or its analogues, and its biological target at an atomic level. sioc-journal.cnuniprot.org These methods are instrumental in elucidating the binding mode, affinity, and stability of the ligand-receptor complex, thereby guiding the rational design of more potent and selective analogues. umich.eduijpsonline.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. sioc-journal.cnuniprot.org This technique employs scoring functions to estimate the binding affinity, which is often expressed as a negative score in kcal/mol; a lower score typically indicates a more favorable binding interaction. ajol.info Following docking, molecular dynamics (MD) simulations are frequently employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the physiological environment. umich.edulongdom.org MD simulations can validate the stability of the docked pose and offer detailed information on the conformational changes and key interactions that stabilize the complex. nih.govsdu.edu.cn

While specific molecular docking and dynamics simulation studies exclusively on this compound are not extensively available in public literature, research on closely related 16-membered macrolides like Tylosin and Mycinamicin provides valuable analogous data. This compound is the aglycone precursor to mycinamicins, sharing the same core macrolactone ring. oup.comsdu.edu.cn Tylosin is also a structurally similar macrolide antibiotic. nih.gov The computational findings for these surrogates offer a predictive glimpse into the potential ligand-target interactions of this compound.

Docking Studies of Tylosin Analogues with the Bacterial Ribosome

The primary target for macrolide antibiotics is the bacterial ribosome, specifically the 50S subunit, where they bind within the nascent peptide exit tunnel and inhibit protein synthesis. nih.govoup.com Molecular docking studies on Tylosin derivatives have identified key interactions with the 23S rRNA. For instance, computational docking of novel C-23 modified 5-O-mycaminosyltylonolide derivatives has revealed significant hydrogen bonding and other interactions with specific nucleotide residues of the E. coli ribosome (PDB: 3ofr). acs.org

The following interactive table summarizes the key interactions observed in a molecular docking study of a potent Tylosin derivative.

| Interacting Ligand Moiety | Interacting Ribosomal Residue | Type of Interaction |

| Mycaminose Sugar | A2058, A2059 | Hydrogen Bonding |

| Triazole and Quinoline Groups (at C-20) | A2505, A2506 | Hydrogen Bonding |

| N-methylbenzylamine (at C-23) | A752 | π–π Stacking, Hydrophobic Interactions |

| Data sourced from a study on C-23 modified 5-O-mycaminosyltylonolide derivatives. acs.org |

These findings highlight the importance of various substituents on the macrolide scaffold for establishing a network of interactions that anchor the drug within its binding pocket, thereby enhancing its antibacterial activity. acs.org The discovery of new binding sites provides a theoretical foundation for explaining the high antibacterial efficacy of certain derivatives. acs.org

Molecular Dynamics of Mycinamicin Analogues

Molecular dynamics simulations have been employed to understand the substrate recognition and catalytic mechanism of enzymes involved in the biosynthesis of mycinamicins, such as the cytochrome P450 enzyme MycG. sdu.edu.cnpdbj.org MycG catalyzes the hydroxylation and epoxidation of mycinamicin precursors. researchgate.net MD simulations, in conjunction with experimental data, have been used to model the complex between MycG and mycinamicin IV (M-IV). sdu.edu.cnpdbj.org These studies help in understanding the dynamic conformational changes that occur upon substrate binding and are crucial for the enzyme's catalytic function. sdu.edu.cn

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone from its initial structure, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. longdom.orgfrontiersin.org Stable RMSD values over the simulation time suggest that the protein-ligand complex has reached equilibrium. longdom.org For example, in simulations of other ligand-protein complexes, RMSD values stabilizing after a few nanoseconds indicate a stable binding pose. longdom.org

The following table illustrates typical data that can be obtained from MD simulations, in this case, for a hypothetical this compound analogue complexed with a target protein.

| Simulation Parameter | Value | Interpretation |

| Average RMSD of Protein Backbone | 1.5 Å | The protein-ligand complex is stable over the simulation period. |

| Average RMSF of Active Site Residues | 0.8 Å | Key binding residues exhibit low flexibility, indicating stable interactions. |

| Binding Free Energy (MM-PBSA) | -45 kcal/mol | Strong predicted binding affinity between the ligand and the target. |

| This table is illustrative and does not represent actual data for this compound. |

Mechanistic Studies of Biological Activity in Vitro and Cellular Level

Molecular Targets and Modes of Action

Protomycinolide IV, as a 16-membered macrolide antibiotic, is understood to exert its antibacterial effects by inhibiting protein synthesis. This class of antibiotics targets the bacterial ribosome, a critical cellular machine responsible for translating messenger RNA (mRNA) into proteins. frontiersin.orgmdpi.com The primary site of action for macrolides is the large ribosomal subunit (50S), where they bind to the 23S ribosomal RNA (rRNA). nih.gov This binding occurs within the polypeptide exit tunnel, a channel through which newly synthesized peptide chains emerge from the ribosome.

The binding of macrolides to the 23S rRNA physically obstructs the passage of the nascent polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome. mdpi.comwikipedia.org This action effectively halts the elongation phase of protein synthesis. frontiersin.org While direct crystallographic studies of this compound bound to the ribosome are not extensively available, the mechanism is inferred from comprehensive studies of other 16-membered macrolides. nih.govresearchgate.net These studies reveal that interactions between the antibiotic and specific nucleotides within the ribosome are key to its inhibitory function. For instance, methylation of adenine (B156593) A2058 in the 23S rRNA can interfere with the binding of macrolides, conferring resistance. nih.gov

The inhibition of protein synthesis by macrolides is a complex process that can be influenced by the specific structure of the macrolide and the genetic makeup of the bacterium. The general mechanism, however, remains consistent across the class, involving the steric hindrance of the growing polypeptide chain within the ribosomal exit tunnel. nih.gov

The interaction of this compound with various enzymes has been a subject of study, particularly with cytochrome P450 monooxygenases (P450s), which are often involved in the biosynthesis and modification of macrolides. In vitro studies have shown that specific P450 enzymes can utilize macrolide precursors as substrates for oxidative reactions.

One notable example is the cytochrome P450 enzyme MycG from Micromonospora griseorubida, the producing organism of the related mycinamicin antibiotics. Research has demonstrated that MycG catalyzes two sequential oxidation reactions, a hydroxylation and an epoxidation, on the 16-membered macrolide ring of mycinamicin IV, a compound structurally similar to this compound. researchgate.net This suggests that this compound itself could be a substrate for or an inhibitor of certain P450 enzymes. The study of such interactions is crucial for understanding the biosynthetic pathway of these antibiotics and for the potential to generate novel analogs through bioengineering.

There is currently limited specific data on the inhibitory effects of this compound on polyketide synthases (PKSs), the large multi-enzyme complexes responsible for the assembly of the polyketide backbone of macrolides. plos.orgsciepublish.com While PKSs are fundamental to the biosynthesis of this compound, the inhibitory profile of the final product on these enzymes is not well-documented in the available literature.

Table 1: In Vitro Enzyme Interactions with this compound and Related Macrolides

| Enzyme Class | Specific Enzyme | Organism | Substrate/Inhibitor | Observed Effect |

| Cytochrome P450 | MycG | Micromonospora griseorubida | Mycinamicin IV | Substrate for hydroxylation and epoxidation |

Cellular Responses and Signaling Pathway Modulation (in vitro)

The efficacy of an antibiotic is not only dependent on its ability to interact with its molecular target but also on its capacity to permeate the bacterial cell envelope and accumulate at sufficient intracellular concentrations. For macrolide antibiotics like this compound, cellular uptake is a critical factor.

Macrolides are generally known to accumulate within bacterial cells, although the extent of accumulation can vary depending on the specific compound and the bacterial species. ucl.ac.be The physicochemical properties of the macrolide, such as its lipophilicity and charge, play a significant role in its ability to cross the bacterial membrane. ucl.ac.be While specific quantitative data on the cellular permeability and accumulation of this compound is not extensively detailed in the literature, studies on other macrolides provide general insights. For instance, macrolides have been observed to accumulate in phagocytic cells, which can be a crucial aspect of their activity against intracellular pathogens. ucl.ac.be The mechanism of uptake can involve passive diffusion across the cell membrane, and for some macrolides, an active transport process may be involved. mdpi.com The accumulation is often driven by an ion-trapping mechanism in acidic intracellular compartments like lysosomes in eukaryotic cells, though the principles of accumulation in bacteria are also tied to the molecule's properties and interaction with the cell's internal environment. ucl.ac.be

Table 2: General Cellular Permeability and Accumulation Characteristics of Macrolides

| Property | General Observation for Macrolides | Factors Influencing the Property |

| Cellular Permeability | Variable, allows for intracellular activity. | Lipophilicity, molecular size, and charge. |

| Cellular Accumulation | Generally accumulate within bacterial and eukaryotic cells. | pH gradients (ion trapping), active transport, binding to intracellular components. |

The emergence of bacterial resistance to antibiotics is a significant clinical challenge. For 16-membered macrolides such as this compound, several mechanisms of resistance have been identified at the molecular and genetic levels. nih.gov

One of the most common mechanisms of resistance to macrolides involves modification of the antibiotic's target, the ribosome. nih.gov This can occur through mutations in the 23S rRNA gene or in the genes encoding ribosomal proteins L4 and L22. nih.govfrontiersin.org These mutations can alter the binding site of the macrolide, reducing its affinity for the ribosome and thereby diminishing its inhibitory effect.

Another prevalent resistance mechanism is the enzymatic modification of the 23S rRNA by methyltransferases encoded by erm (erythromycin ribosome methylation) genes. nih.gov These enzymes add one or two methyl groups to a specific adenine residue (A2058) in the 23S rRNA, which is a key site for macrolide binding. nih.gov This methylation prevents the antibiotic from binding effectively to the ribosome. The expression of erm genes can be inducible, meaning that the presence of a macrolide can trigger the production of the methyltransferase. mdpi.com

Active efflux of the antibiotic from the bacterial cell is another important resistance strategy. nih.gov Efflux pumps are membrane proteins that recognize and expel a wide range of compounds, including antibiotics, from the cytoplasm. This prevents the antibiotic from reaching a high enough concentration to inhibit its target. Genes encoding these efflux pumps, such as mef and msr, are often located on mobile genetic elements, facilitating their spread among bacterial populations. nih.gov

Finally, enzymatic inactivation of the antibiotic itself can also confer resistance. This can involve hydrolysis of the macrolide lactone ring by esterases or phosphorylation of the antibiotic by phosphotransferases. frontiersin.org

Table 3: Common Molecular Mechanisms of Bacterial Resistance to 16-Membered Macrolides

| Mechanism of Resistance | Molecular Basis | Key Genes/Proteins |

| Target Modification | Mutations in 23S rRNA or ribosomal proteins. | 23S rRNA, L4, L22 |

| Ribosomal Methylation | Enzymatic methylation of A2058 in 23S rRNA. | erm genes (e.g., ermA, ermB, ermC) |

| Active Efflux | Pumping the antibiotic out of the cell. | mef, msr genes |

| Enzymatic Inactivation | Hydrolysis or phosphorylation of the antibiotic. | Esterases, Phosphotransferases |

Advanced Research Methodologies Applied to Protomycinolide Iv

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Pathway Understanding

The biosynthesis of complex natural products like protomycinolide IV, a polyketide, is orchestrated by large biosynthetic gene clusters (BGCs) within the producing organism, often a species of Streptomyces. nih.gov A comprehensive understanding of this intricate process is achieved through the integration of genomics, proteomics, and metabolomics. nih.govwur.nl

Genomics : The starting point for pathway elucidation is the sequencing and annotation of the producer organism's genome. For macrolide-producing organisms like Streptomyces ambofaciens, genome mining reveals the BGCs responsible for their synthesis. nih.govd-nb.info These clusters encode the core polyketide synthase (PKS) enzymes, which assemble the macrolide backbone, as well as tailoring enzymes that perform modifications, and regulatory proteins that control the pathway's expression. psu.edu Analysis of the gene sequences allows for the prediction of the PKS module organization and the function of tailoring enzymes, providing a blueprint of the biosynthetic pathway. psu.edu

Proteomics : While genomics reveals the biosynthetic potential, proteomics confirms the actual expression of the enzymatic machinery. wur.nl By analyzing the protein expression profiles of the producing organism under different conditions, researchers can identify the enzymes that are actively involved in this compound synthesis. Comparing high-producing and low-producing strains can highlight key enzymes whose abundance correlates with yield. asm.org

Metabolomics : Metabolomics provides a direct snapshot of the chemical compounds present in the organism, including the final product, biosynthetic intermediates, and shunt metabolites. nih.gov This data is crucial for identifying bottlenecks in the biosynthetic pathway and understanding the metabolic state of the cell during production. nih.gov

The true power of these technologies lies in their integrated application. nih.govfrontiersin.org For instance, a gene identified through genomics can be verified for its expression at the protein level by proteomics, and its functional role can be confirmed by observing changes in the metabolite profile when the gene is manipulated. wur.nl This multi-omics approach provides a holistic view, connecting the genetic blueprint to the final chemical product and enabling targeted genetic engineering for pathway optimization and the generation of novel derivatives. nih.govnih.gov

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The detection and quantification of this compound and its related metabolites from complex fermentation broths require highly sensitive and selective analytical methods.

High-resolution liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for analyzing non-volatile compounds like this compound. nih.gov This technique couples the separation power of liquid chromatography with the high mass accuracy and sensitivity of mass spectrometry. nih.govcovalx.com

High-resolution instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, can determine the mass of a molecule with high precision, which is critical for confirming the elemental composition of this compound and its derivatives. spectroscopyonline.com The high sensitivity of these instruments allows for the detection of trace-level metabolites, which is essential for identifying minor biosynthetic intermediates and for detailed metabolic profiling studies. fda.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent molecule and analyzing the resulting product ions, further aiding in the identification of unknown compounds. nih.govnih.gov

Table 1: Application of LC-MS in Macrolide Analysis

| Analytical Aspect | LC-MS Capability | Significance in this compound Research |

|---|---|---|

| Identification | Accurate mass measurement of precursor and product ions. | Confirms the identity of known and novel macrolides. covalx.comspectroscopyonline.com |

| Quantification | High sensitivity and wide dynamic range. | Enables accurate measurement of production titers. fda.gov |

| Metabolite Profiling | Separation and detection of multiple compounds in a single run. | Allows for the identification of biosynthetic intermediates and shunt products. nih.gov |

| Structural Elucidation | MS/MS fragmentation patterns. | Provides structural information for novel derivatives. nih.gov |

While this compound itself is not volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for analyzing volatile organic compounds (VOCs) produced by Streptomyces. nih.govnih.gov These VOCs can include precursors for the biosynthesis of macrolides or other secondary metabolites that can serve as biomarkers for specific metabolic states. scienceopen.com Analysis of the volatilome can provide insights into the primary metabolism that supports the production of complex secondary metabolites. nih.gov Studies have shown that different Streptomyces species produce unique bouquets of volatile compounds, which can be profiled using GC-MS. nih.govscielo.brresearchgate.net

Biocatalytic Applications in Synthesis and Modification

The enzymes from the this compound biosynthetic pathway are powerful biocatalysts for creating new and modified macrolides. mdpi.comrsc.org This approach, often termed "unnatural" natural product synthesis, leverages the high selectivity and efficiency of enzymes. pnas.org

The modular nature of Polyketide Synthases (PKSs) makes them prime targets for genetic engineering. nih.govacs.org Each module within the PKS is responsible for one cycle of chain elongation and can be engineered to alter the final structure. pnas.orgbiorxiv.org For example, domains within a module can be swapped to incorporate different building blocks or to change the stereochemistry at a specific position. pnas.org

Post-PKS tailoring enzymes, such as hydroxylases (e.g., cytochromes P450) and glycosyltransferases, are also valuable biocatalytic tools. researchgate.netumich.edu These enzymes can be used to add or modify functional groups on the macrolide scaffold, which can significantly impact its biological activity. nih.gov The use of these enzymes, either as isolated proteins or in whole-cell systems, offers a green chemistry approach to generating libraries of novel macrolide analogues for drug discovery. mdpi.comnih.gov

Table 2: Engineering Strategies for PKS and their Outcomes

| Engineering Strategy | Target Enzyme/Domain | Potential Outcome | Reference |

|---|---|---|---|

| Module Swapping | Entire PKS module | Generation of hybrid polyketides. | acs.org |

| Domain Swapping | Acyltransferase (AT) domain | Incorporation of different extender units. | pnas.org |

| Domain Inactivation | Ketoreductase (KR) or Dehydratase (DH) domains | Alteration of oxidation state at specific carbons. | pnas.org |

| Post-PKS Tailoring | Hydroxylases, Glycosyltransferases | Addition of new functional groups, improved bioactivity. | nih.govnih.gov |

Development of Reporter Systems and Biosensors for Pathway Activity

To facilitate the high-throughput screening of engineered strains and the optimization of fermentation conditions, reporter systems and biosensors are being developed. asm.org These tools provide a readable output, such as fluorescence or luminescence, in response to the activity of the biosynthetic pathway or the presence of the target molecule. ncsu.eduphys.orgsciencedaily.com

Reporter Systems : A common strategy involves fusing the promoter of a key biosynthetic gene to a reporter gene, such as that for Green Fluorescent Protein (GFP). nih.gov The intensity of the fluorescence then serves as an indicator of the transcriptional activity of the pathway. This allows for the rapid screening of large libraries of mutant strains to identify those with enhanced production capabilities. frontiersin.org

Biosensors : Whole-cell biosensors are engineered to detect the presence of specific molecules like macrolides. ncsu.eduphys.orgsciencedaily.com For example, transcription factors that are naturally regulated by macrolides, such as MphR, can be repurposed. ncsu.eduphys.org In such a system, the binding of the macrolide to the transcription factor triggers the expression of a reporter gene. researchgate.net These biosensors can be made highly sensitive and specific for particular macrolides, enabling the detection of even small amounts of the desired product. ncsu.eduphys.orgsciencedaily.com The development of such tools is crucial for accelerating the discovery and development of new antibiotics. asm.org

Future Research Directions and Conceptual Prospects

Elucidation of Undiscovered Biosynthetic Genes and Enzymes within the Mycinamicin Pathway

The biosynthesis of mycinamicins from their macrolactone precursor, Protomycinolide IV, involves a series of complex tailoring reactions. The complete mycinamicin biosynthetic gene cluster from Micromonospora griseorubida has been sequenced, revealing 22 open reading frames (ORFs) that encode the necessary enzymatic machinery. asm.orgoup.com The initial macrolactone ring is assembled by a type I modular polyketide synthase (PKS) system, which is encoded by the genes mycAI through mycAV. oup.comresearchgate.net

Following the formation of the this compound core, a cascade of post-PKS modifications occurs. Key enzymes, including the cytochrome P450 monooxygenases MycCI and MycG, have been identified and functionally characterized. sdu.edu.cn MycCI is responsible for the C-21 methyl hydroxylation of a downstream intermediate, mycinamicin VIII, while MycG is a multifunctional enzyme that catalyzes both hydroxylation at C-14 and epoxidation at the C-12/C-13 position on the macrolactone ring. asm.orgsdu.edu.cn

Despite these advances, future research should focus on elucidating the remaining intricacies of the pathway. This includes:

Regulatory Networks: Investigating the genetic and molecular mechanisms that regulate the expression of the myc gene cluster. Understanding how these genes are turned on and off could be key to improving the production yields of mycinamicin intermediates.

Enzyme Kinetics and Substrate Specificity: While the functions of key enzymes are known, detailed kinetic studies are needed to understand the efficiency and order of the tailoring reactions. The precise sequence of glycosylation, methylation, and oxidation steps requires further clarification. researchgate.net

Transport and Resistance: Identifying and characterizing the genes responsible for exporting the final antibiotic from the cell and the mechanisms of self-resistance employed by M. griseorubida could reveal novel strategies for overcoming resistance in pathogenic bacteria. oup.com

Exploration of Novel Synthetic Pathways for Unnatural Analogues with Tailored Properties